Bullatin A

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of Bullatine A-related compounds involves complex strategies integrating modular components, such as mono-tetrahydrofuran (THF) alkenes and butenolide precursors, utilizing cross-metathesis and Wittig olefination as key segment-coupling reactions. This approach not only confirms the structure of natural products but also facilitates the synthesis of analogues for further study (Zhu & Mootoo, 2004).

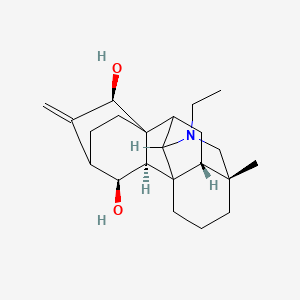

Molecular Structure Analysis

Bullatine A's structure, characterized by its diterpenoid alkaloid framework, is essential for its interaction with biological targets. Detailed structural analysis has helped elucidate its mode of action, particularly how it interacts with cellular components to exert its effects. The molecular structure underpins its biological activities and is a focal point for synthetic modification aimed at enhancing its therapeutic potential.

Chemical Reactions and Properties

The chemical reactivity of Bullatine A includes its interactions with ATP-induced cell apoptosis and inflammatory pathways, showcasing its biochemical potential to modulate various molecular pathways. Its ability to inhibit ATP-induced cell death and inflammatory responses highlights its chemical reactivity in biological contexts, providing a foundation for its anti-inflammatory and neuroprotective properties (Li et al., 2013).

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkungen

Bullatin A hat nachweislich signifikante entzündungshemmende Wirkungen. Es hemmt die Expression von Entzündungsgenen in Lipopolysaccharid (LPS)-aktivierten Mikroglia und Makrophagen. Die Verbindung reduziert die mRNA-Spiegel von pro-inflammatorischen Zytokinen wie IL-1β, IL-6, TNF-α, induzierbarer Stickoxidsynthase (iNOS) und Cyclooxygenase-2 (COX-2). Dies deutet auf sein Potenzial zur Behandlung peripherer entzündlicher Erkrankungen hin {svg_1}.

Modulation des ROS/JNK/NF-κB-Signalwegs

Die Forschung zeigt, dass this compound den ROS/JNK/NF-κB-Signalweg modulieren kann. Es reduziert die Phosphorylierung der c-Jun-N-terminalen Kinase (JNK) und die Bildung reaktiver Sauerstoffspezies (ROS) sowie die Translokation von NF-κB p65. Diese Modulation ist entscheidend, da sie Teil des Mechanismus ist, durch den this compound seine entzündungshemmenden Wirkungen erzielt {svg_2}.

Potenzial in der Schmerztherapie

Es wurde berichtet, dass this compound signifikante schmerzlindernde Wirkungen hat. Es ist einer der wichtigsten Wirkstoffe der traditionellen chinesischen Kräutermedizin Aconiti brachypodi Radix, die für ihre schmerzlindernden und entzündungshemmenden Eigenschaften bekannt ist. Die Rolle der Verbindung in der Schmerztherapie wird durch ihre Fähigkeit unterstützt, entzündliche Reaktionen zu hemmen, die häufig zu Schmerzen beitragen {svg_3}.

Neuroprotektive Eigenschaften

Die Verbindung hat aufgrund ihrer Auswirkungen auf Spinalmikroglia-Zellen potenzielle neuroprotektive Eigenschaften. Durch die Stimulation der Expression von Dynorphin A, das bekanntermaßen anti-allodynische Wirkungen hat, könnte this compound bei der Behandlung neuropathischer Schmerzzustände von Vorteil sein {svg_4}.

Schutz der Leber und der Lunge

In-vivo-Studien haben gezeigt, dass this compound Leber- und Lungenschäden, die durch systemische Entzündungsreaktionen verursacht werden, abschwächen kann. Dies ist besonders relevant bei Erkrankungen, bei denen Entzündungen zu Organschäden führen, was darauf hindeutet, dass this compound therapeutische Anwendungen beim Schutz dieser lebenswichtigen Organe haben könnte {svg_5}.

Reduktion der Infiltration von Entzündungszellen

Es wurde beobachtet, dass die Behandlung mit this compound die Infiltration von Entzündungszellen in Tiermodellen reduziert. Dies ist im Zusammenhang mit Krankheiten wichtig, bei denen die Infiltration solcher Zellen den Zustand verschlimmert, was auf eine potenzielle Rolle von this compound bei der Behandlung solcher Krankheiten hindeutet {svg_6}.

Therapeutisches Potenzial für entzündungsbedingte Erkrankungen

Die gesamten entzündungshemmenden Wirkungen von this compound, einschließlich der Reduktion von pro-inflammatorischen Zytokinen und der Modulation wichtiger Entzündungswege, deuten auf sein therapeutisches Potenzial für eine Reihe entzündungsbedingter Erkrankungen hin. Seine Fähigkeit, spezifische Pfade wie JNK/ROS/NF-κB anzusprechen, könnte es zu einem Kandidaten für die Medikamentenentwicklung in diesem Bereich machen {svg_7}.

Pharmakologische Eigenschaften

Die reichen pharmakologischen Eigenschaften von this compound, die aus seinem Vorkommen in Aconiti brachypodi Radix stammen, machen es zu einer Verbindung, die für weitere Forschung und Entwicklung in der Phytopharmakologie von Interesse ist. Seine vielfältigen chemischen Eigenschaften und Wirkungen auf verschiedene biologische Pfade unterstreichen sein Potenzial als vielseitiges Therapeutikum {svg_8}.

Wirkmechanismus

Target of Action

Bullatine A, a diterpenoid alkaloid of the genus Aconitum, primarily targets the P2X7 receptor . This receptor plays a crucial role in ATP-induced cell death and inflammatory responses .

Mode of Action

Bullatine A interacts with its primary target, the P2X7 receptor, by acting as a potent antagonist . It inhibits ATP-induced cell death and P2X receptor-mediated inflammatory responses . Furthermore, Bullatine A specifically stimulates dynorphin A expression in microglia in the spinal cord in vivo and cultured primary microglia in vitro .

Biochemical Pathways

Bullatine A affects several biochemical pathways. It inhibits the ROS/JNK/NF-κB pathway, thereby reducing the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and COX-2 . It also reduces the phosphorylation of c-Jun N-terminal kinases (JNK) and reactive oxygen species (ROS) generation .

Pharmacokinetics

The pharmacokinetics of Bullatine A have been studied in the context of transdermal drug delivery. It was found that Bullatine A in a microemulsion gel had more stable transdermal absorption, longer duration of action, and higher bioavailability than an ordinary gel . .

Result of Action

The molecular and cellular effects of Bullatine A’s action include the attenuation of pain hypersensitivity, regardless of the pain models employed . It also reduces the mRNA levels of several pro-inflammatory cytokines . Bullatine A’s anti-inflammatory effects are partly due to the inactivation of the JNK/ROS/NF-κB pathway .

Action Environment

The action, efficacy, and stability of Bullatine A can be influenced by various environmental factors. It is known that Bullatine A has been used in different pain models, including neuropathic pain, inflammatory pain, diabetic neuropathic pain, and bone cancer pain models , suggesting its efficacy across different physiological conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5R,11R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17+,18?,19-,20+,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLNQAYPUEDSI-LVIQKLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCCC34[C@@H]2CC(C31)C56[C@@H]4[C@H](C(CC5)C(=C)[C@H]6O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159330 | |

| Record name | Bullatine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354-84-3 | |

| Record name | Bullatine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001354843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bullatine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.